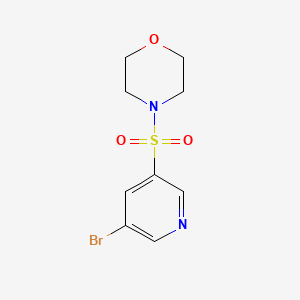

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine

Vue d'ensemble

Description

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C9H11BrN2O3S. It is characterized by the presence of a bromopyridine ring attached to a sulfonyl group, which is further connected to a morpholine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

Sulfonylation: The brominated pyridine is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl derivative.

Morpholine Introduction: Finally, the sulfonyl derivative is reacted with morpholine under suitable conditions to yield the desired product

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Amination

The bromine atom at the 5-position of the pyridine ring undergoes cross-coupling reactions with amines under palladium catalysis. This reaction is critical for introducing nitrogen-based substituents.

Example Reaction:

Substrate: 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine

Reagents: Azepane, Pd(OAc)₂, XantPhos ligand, Cs₂CO₃

Conditions: Microwave irradiation at 90°C in 1,4-dioxane under nitrogen .

Product: 4-((5-(Azepan-1-yl)pyridin-3-yl)sulfonyl)morpholine

Yield: 56% .

| Reaction Component | Details |

|---|---|

| Catalyst System | Pd(OAc)₂/XantPhos |

| Base | Cs₂CO₃ |

| Solvent | 1,4-Dioxane |

| Temperature | 90°C (microwave) |

Mechanistic Insight: The sulfonyl group activates the pyridine ring toward electrophilic substitution, facilitating oxidative addition of Pd(0) to the C–Br bond. Transmetalation with the amine and reductive elimination yield the aminated product .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group enhances the pyridine ring’s electrophilicity, enabling bromine displacement by nucleophiles under basic conditions.

Example Reaction:

Substrate: this compound

Reagents: Morpholine, K₂CO₃

Conditions: Reflux in DMF .

Product: 4-((5-Morpholinopyridin-3-yl)sulfonyl)morpholine

| Reaction Component | Details |

|---|---|

| Nucleophile | Morpholine |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | Reflux (~150°C) |

Key Factor: The para-directing sulfonyl group positions the bromine at a meta position relative to the sulfonamide, moderating reactivity compared to ortho/para-substituted analogs .

Suzuki-Miyaura Coupling

The bromine atom participates in cross-couplings with boronic acids to form biaryl derivatives.

Example Reaction:

Substrate: this compound

Reagents: Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃

Conditions: Reflux in dioxane/water (3:1) .

Product: 4-((5-Phenylpyridin-3-yl)sulfonyl)morpholine

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | Dioxane/water |

| Temperature | 100°C |

Outcome: Aryl groups are introduced at the 5-position, expanding the compound’s utility in medicinal chemistry .

Functionalization of the Sulfonyl Group

While the sulfonamide is generally stable, harsh acidic/basic conditions may hydrolyze it to a sulfonic acid.

Example Reaction:

Substrate: this compound

Reagents: Concentrated HCl

Conditions: Reflux in aqueous HCl .

Product: 5-Bromopyridine-3-sulfonic acid

| Reaction Component | Details |

|---|---|

| Acid | HCl (conc.) |

| Temperature | Reflux (~110°C) |

Limitation: This reaction is less synthetically valuable due to the loss of the morpholine moiety .

Reduction of the Sulfonyl Group

The sulfonyl group can be reduced to a thioether under specific conditions.

Example Reaction:

Substrate: this compound

Reagents: LiAlH₄

Conditions: Anhydrous THF, 0°C to room temperature .

Product: 4-((5-Bromopyridin-3-yl)thio)morpholine

| Reaction Component | Details |

|---|---|

| Reducing Agent | LiAlH₄ |

| Solvent | THF |

| Temperature | 0°C → RT |

Application: Thioethers derived from sulfonamides are intermediates in bioactive molecule synthesis .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine is in the development of anticancer agents. Research has shown that sulfonamide derivatives can exhibit potent antiproliferative activities against various cancer cell lines. For instance, studies have indicated that modifications in the arylsulfonamide structure can significantly influence their biological activity, with certain substitutions leading to enhanced potency against colon cancer cells .

Case Study: TASIN Analogs

A specific study on TASIN analogs demonstrated that compounds similar to this compound displayed promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups and specific steric configurations could enhance the anticancer properties of these compounds .

Antibacterial Activity

Research Findings

The compound has also been evaluated for its antibacterial properties. A review highlighted various imidazole derivatives, which share structural similarities with this compound, showing significant antibacterial activity against resistant bacterial strains . This suggests potential applications in developing new antibiotics or adjuvants to enhance existing treatments.

Materials Science Applications

Polymer Chemistry

In materials science, sulfonamide derivatives are explored for their role as additives in polymer formulations. The unique properties of this compound can be utilized to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics suitable for industrial applications.

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Pyridin-3-ylsulfonyl)morpholine: Similar structure but lacks the bromine atom.

4-(5-Bromo-3-chloropyridin-2-yl)morpholine: Contains an additional chlorine atom on the pyridine ring.

Uniqueness

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine is unique due to the presence of both the bromine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Activité Biologique

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine is a compound characterized by its unique structural features, including a morpholine ring and a sulfonyl group attached to a brominated pyridine. Its molecular formula is C9H10BrN2O3S, with a molecular weight of 341.61 g/mol. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure includes:

- Morpholine Ring : A six-membered heterocyclic structure that contributes to the compound's chemical properties.

- Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.

- Brominated Pyridine : The presence of bromine may influence the compound's pharmacological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in medicinal chemistry. Its unique structure suggests potential interactions with various biological targets, including enzymes and receptors. The following sections detail its biological activities and research findings.

Interaction with Biological Targets

Research has shown that the compound can bind selectively to certain enzymes or receptors, which may lead to therapeutic applications. For instance, studies involving biochemical assays have indicated its role in studying enzyme activity and protein interactions.

Case Studies and Research Findings

- Antiproliferative Activity : Analogous compounds in the arylsulfonamide category have demonstrated significant antiproliferative effects against cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the nanomolar range against various cancer types, suggesting that this compound may possess similar properties .

- Mechanism of Action : The compound's mechanism of action is likely related to its ability to inhibit specific pathways involved in cell proliferation and survival. For instance, studies on related compounds have shown that they act as inhibitors of key signaling pathways in cancer cells, leading to reduced cell viability .

- Toxicity Studies : Investigations into the bioactivation of morpholines have revealed potential liver toxicity associated with certain structural features. These findings underscore the importance of evaluating the safety profile of this compound in preclinical studies .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | Similar morpholine ring; different halogen placement | Different reactivity due to halogen position |

| 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine | Contains a sulfonyl group; different pyridine substitution | Variation in biological activity due to different substituents |

| 4-(2-bromo-4-(6-morpholino-3-pyridinyl))morpholine | Contains additional morpholine; altered connectivity | Potentially different pharmacokinetic properties |

This table illustrates how the specific substitution pattern on both the pyridine and morpholine rings imparts distinct reactivity and selectivity properties compared to these similar compounds.

Propriétés

IUPAC Name |

4-(5-bromopyridin-3-yl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-1-3-15-4-2-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMCCYOGOYDJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649572 | |

| Record name | 4-(5-Bromopyridine-3-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889676-35-1 | |

| Record name | 4-(5-Bromopyridine-3-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.